(4-(チアゾリジン-3-カルボニル)フェニル)ボロン酸

説明

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BNO3S and its molecular weight is 237.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシング用途

ボロン酸は、ジオールやフッ化物やシアン化物アニオンなどの強いルイス塩基との相互作用で知られており、さまざまなセンシング用途に使用されています .

蛍光血糖センシング

フェニルボロン酸誘導体は、血液中のグルコースの迅速な蛍光センシングに使用されており、糖尿病管理に役立つ可能性があります .

親和性結合と分離

フェニルボロン酸官能化材料は、アデノシンやカテコールなどの生体分子に対して高い結合親和性と容量を示しており、分離技術に役立つ可能性があります .

医薬品化学

チアゾリジン-4-オン誘導体は、抗がん、抗けいれん、抗結核、抗菌、抗糖尿病、鎮痛、抗寄生虫、抗HIV、抗酸化、抗マラリア、COX阻害、抗高血圧作用など、さまざまな生物活性を示しています .

抗腫瘍活性

ボロン酸ベースのハイドロゲルは、強力な抗腫瘍活性を示すことが報告されています .

殺菌活性

チアゾリジン誘導体は、さまざまな真菌株に対するin vitroでの殺菌活性について評価されています .

鈴木・宮浦カップリング

生物活性

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

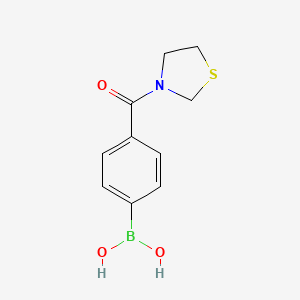

Chemical Structure and Properties

The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the boronic acid group enhances its reactivity and potential for biological interactions. The general structure can be represented as follows:

where the thiazolidine moiety contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives, including (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, exhibit significant anticancer activity. For instance, compounds similar to (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid were tested against various cancer cell lines, showing reduced cell viability in prostate cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability dropped to 33% in cancer cells compared to 71% in healthy cells .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. In particular, (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid demonstrated inhibitory effects against common pathogens such as Staphylococcus aureus. Studies reported inhibition zones ranging from 7 to 13 mm, indicating effective antimicrobial action .

Antioxidant Activity

Antioxidant assays have shown that phenylboronic acid derivatives possess significant antioxidant capabilities. The DPPH and ABTS methods were employed to evaluate their activity, revealing that these compounds can scavenge free radicals effectively, comparable to standard antioxidants like α-Tocopherol .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various boronic acid derivatives and evaluated their biological activities. Among these, (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid was highlighted for its promising anticancer and antimicrobial properties .

- Mechanistic Insights : Research has indicated that the mechanism of action for these compounds may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival .

- Comparative Studies : Comparative studies with other boronic acids revealed that structural modifications significantly impact their biological efficacy. For example, changes in substituents on the boronic acid group altered their IC50 values against various targets, suggesting a structure-activity relationship that could be exploited for drug design .

Table 1: Biological Activity Summary of (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid

特性

IUPAC Name |

[4-(1,3-thiazolidine-3-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBLFQUVHBXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCSC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657284 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-33-2 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。